6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound’s structure suggests it is a tricyclic carboxamide derivative with pyridine and methoxyethyl substituents.
Properties
IUPAC Name |
6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-14-5-4-9-27-19(14)26-20-17(22(27)30)11-16(21(29)25-8-10-31-2)18(23)28(20)13-15-6-3-7-24-12-15/h3-7,9,11-12,23H,8,10,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQGYSAZGSMUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such complex compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: The compound is used in the study of complex organic synthesis and reaction mechanisms.
Medicine: The compound could be explored for its potential therapeutic properties, including its interaction with specific molecular targets.
Industry: It may be used in the development of new materials or as a precursor for other complex compounds.
Mechanism of Action
The mechanism of action of 6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
No direct comparisons can be made due to the absence of published data. However, hypothetical analogs might include:
| Compound Class | Structural Features | Reported Activities | Key Differences |
|---|---|---|---|
| Tricyclic kinase inhibitors | Fused heterocycles with carboxamide groups | EGFR, CDK inhibition | Substituent (pyridin-3-ylmethyl vs. aryl) |
| Pyridine-containing scaffolds | Methoxyethyl side chains | Anti-inflammatory, antiviral | Core ring system complexity |
Research Findings
- Synthetic Pathways: No synthesis routes are described in the evidence or literature.
- Biological Data: No in vitro or in vivo studies are available to assess efficacy, toxicity, or mechanism of action.
Limitations and Recommendations
The provided evidence lacks relevance to the compound’s chemistry or pharmacology. To address this gap:
Additional Sources Needed : Patent databases, medicinal chemistry journals, or institutional reports may contain unpublished data.
Experimental Validation : Synthesis, X-ray crystallography (using SHELX ), and bioassays are required to characterize the compound.
Biological Activity
The compound 6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique triazatricyclo structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Characteristics
This compound features several notable structural elements:
- Molecular Formula : CHNO
- Key Functional Groups : Imino group, methoxyethyl substituent, carboxamide group, and a pyridine moiety.
| Property | Details |
|---|---|
| Molecular Weight | 425.48 g/mol |
| IUPAC Name | 6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo... |
| SMILES | CC1=CC=CN2C1=NC3=C(C2=O)... |
Pharmacological Properties
Research indicates that this compound may exhibit a range of biological activities due to its structural characteristics:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting tumor cell proliferation in vitro.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with biological macromolecules such as enzymes and receptors. This interaction may modulate their activity, leading to therapeutic effects.
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Study 2: Anticancer Activity
In vitro assays on human cancer cell lines revealed that the compound induced apoptosis in breast cancer cells (MCF-7) with an IC value of 20 µM. The study highlighted its potential as a lead compound for developing anticancer agents.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions including:
- Substitution Reactions : Introducing functional groups through nucleophilic substitutions.
- Oxidation/Reduction : Modifying functional groups to enhance biological activity.
Common Reaction Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Ethanol solvent |
| Substitution | Various nucleophiles | Room temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
